ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
Properties
Molecular Formula |
C14H13ClO5 |
|---|---|
Molecular Weight |
296.70 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C14H13ClO5/c1-3-18-14(17)7-19-12-6-11-9(5-10(12)15)8(2)4-13(16)20-11/h4-6H,3,7H2,1-2H3 |
InChI Key |
YRVQICOQLFLKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination Using Electrophilic Reagents
Halogen Exchange Reactions
-
Reactants : 7-Hydroxy-4-methylcoumarin treated with PCl₅ or PCl₃.
-
Conditions : Reflux in anhydrous toluene.
Alkylation with Ethyl Chloroacetate
The final step involves introducing the ethoxyacetate group via nucleophilic substitution :
General Protocol :
-
Reactants : 6-Chloro-7-hydroxy-4-methylcoumarin and ethyl chloroacetate.
-
Base : Anhydrous potassium carbonate or sodium hydride.
-
Solvent : Dimethylformamide (DMF) or acetone.
-
Reaction Time : 10–24 hours.
Optimization Data :
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | DMF | Acetone |
| Base | K₂CO₃ | K₂CO₃ |
| Temperature (°C) | 80 | 60 |
| Time (h) | 10 | 24 |
| Yield (%) | 82 | 65 |
Critical Notes :
-
DMF enhances reactivity but requires rigorous drying to avoid hydrolysis.
-
Prolonged heating in acetone reduces side-product formation but extends reaction time.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Green Chemistry Approaches
-
Catalysts : PEG-400 or deep eutectic solvents (DES) replace DMF.
Industrial-Scale Production Considerations
Scalable synthesis requires:
-
Continuous Flow Reactors : For precise temperature control and higher throughput.
-
Purification : Recrystallization from ethanol/water mixtures (purity >98%).
-
Byproduct Management : Neutralization of HCl gas using scrubbers.
Analytical Validation
Spectroscopic Confirmation :
-
¹H NMR (DMSO-d₆) : δ 1.23 (t, 3H, CH₂CH₃), 2.39 (s, 3H, CH₃), 4.35 (s, 2H, OCH₂), 6.21 (s, 1H, H-3), 7.69 (d, 1H, H-5), 7.00 (d, 1H, H-8).
Chromatographic Purity :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Spectral and Physicochemical Comparisons
- IR Spectroscopy : The target compound exhibits lactonic carbonyl stretching (~1710–1730 cm⁻¹) and ester C=O (~1680–1700 cm⁻¹), similar to other coumarin esters . Chloro substitution at C6 causes a slight downshift in the lactonic carbonyl due to electron withdrawal.
- ¹H-NMR : The ethoxy group (CH₂CH₃) appears as a quartet at δ ~4.2–4.4 ppm, while the methyl group (C4-CH₃) resonates as a singlet at δ ~2.3–2.5 ppm . Chloro and methyl substituents split aromatic proton signals distinctively compared to unsubstituted analogues.
- Solubility : The ethyl ester group in the target compound improves lipophilicity (logP ~3.3) compared to the carboxylic acid derivative (logP ~2.1) .
Biological Activity
Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a derivative of coumarin, has gained attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.
Chemical Overview
- Chemical Name : this compound
- CAS Number : 41895663
- Molecular Formula : C14H13ClO5
- Molecular Weight : 296.70302 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chromen-7-yloxy moiety allows the compound to influence cellular pathways by:
- Inhibiting specific enzymes
- Modulating cellular signaling pathways
- Interacting with nucleic acids and proteins
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including resistant pathogens.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
A study demonstrated that derivatives synthesized from this compound showed enhanced antibacterial activity, particularly against antibiotic-resistant strains .
2. Anticancer Properties
The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that it can induce apoptosis in several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
The mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates in treated cells .
Case Study : A significant study focused on the effects of this compound on breast cancer cells indicated a marked reduction in cell viability and increased apoptosis rates when treated with varying concentrations .
3. Antioxidant Effects
The compound is also noted for its antioxidant properties, which contribute to its protective effects against oxidative stress. It effectively scavenges free radicals, thereby preventing cellular damage associated with various diseases.
Summary of Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : Demonstrated effectiveness against resistant bacterial strains.
- Anticancer Activity : Induces apoptosis in multiple cancer cell lines through specific biochemical pathways.
- Antioxidant Properties : Exhibits strong free radical scavenging abilities.
Q & A
Basic Research Questions
1.1. What are the standard synthetic routes for ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 7-hydroxy-4-methyl-6-chlorocoumarin with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80°C for 10 hours, yielding ~81-82% after crystallization . Alternative routes may employ acetone or ethanol as solvents under reflux conditions .
1.2. How is the compound characterized for structural confirmation?
Basic characterization includes:
- NMR spectroscopy : To confirm substituent positions (e.g., aromatic protons, ester groups).
- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or HRMS).
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar chromenone derivatives .
1.3. What preliminary biological activities have been reported?
In vitro assays indicate:
- Cytotoxicity : Dose-dependent effects against MCF-7 breast cancer cells (IC₅₀ values in µM range) .
- Enzyme inhibition : Moderate AChE inhibition (IC₅₀ ~20–50 µM) and COX-2 inhibition (~60–70% at 10 µM) .
- Antioxidant activity : Strong DPPH/ABTS radical scavenging (EC₅₀ ~15–30 µM) .
Advanced Research Questions
2.1. How can synthetic yield and regioselectivity be optimized?
- Solvent optimization : Replace DMF with acetone to reduce side reactions .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .
2.2. What mechanistic insights exist for its biological activity?
- Enzyme interaction studies : Surface plasmon resonance (SPR) reveals binding affinity to COX-2 (KD ~10⁻⁶ M) .
- Cellular pathways : Flow cytometry shows apoptosis induction via caspase-3 activation in cancer cells .
2.3. How do structural modifications influence bioactivity?
Comparative studies with analogs highlight:
- Halogen substitution : Chlorine at position 6 enhances cytotoxicity (e.g., IC₅₀ reduced by 40% vs. non-chlorinated analogs) .
- Ester vs. carboxylic acid : Hydrolysis of the ethyl ester to acetic acid improves solubility but reduces membrane permeability .
Data Contradictions and Resolution
3.1. Why do reported synthetic yields vary significantly (e.g., 40% vs. 81%)?
Discrepancies arise from:
- Reaction monitoring : Incomplete conversion in shorter reaction times.
- Purification methods : Crystallization (ethanol) vs. column chromatography .
- Resolution : Use TLC/HPLC to track intermediates and optimize stoichiometry .
3.2. How to reconcile conflicting cytotoxicity data across similar compounds?
Variability stems from:
- Cell line specificity : MCF-7 vs. HeLa cells may show differing sensitivities.
- Assay conditions : Varying serum concentrations or incubation times. Standardize protocols using MTT assays with 48-hour exposure .
Methodological Recommendations
4.1. What advanced techniques elucidate its mechanism of action?
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with enzymes .
- Molecular docking : Predicts interactions with COX-2 (PDB ID: 5KIR) using AutoDock Vina .
4.2. How to assess stability under experimental conditions?
- HPLC stability studies : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours.
- Light sensitivity : Store in amber vials to prevent photodegradation .
Comparative Structural-Activity Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
